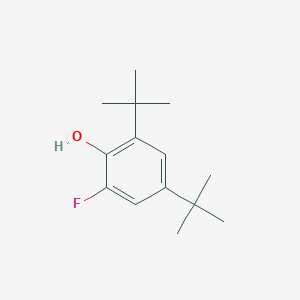
2-Chloro-2-oxoethyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-oxoethyl benzenesulfonate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a chloro-oxoethyl group attached to the sulfonate moiety. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-oxoethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzenesulfonyl chloride and chloroacetyl chloride are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-oxoethyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form benzenesulfonic acid and chloroacetic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are commonly used under mild to moderate temperatures.
Hydrolysis: Typically occurs in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as benzenesulfonamides, benzenesulfonates, or benzenesulfonyl derivatives are formed.
Hydrolysis: Benzenesulfonic acid and chloroacetic acid are the primary products.
Scientific Research Applications
2-Chloro-2-oxoethyl benzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Utilized in the development of potential drug candidates due to its reactivity and ability to form stable derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-2-oxoethyl benzenesulfonate involves its reactivity towards nucleophiles. The chloro group is a good leaving group, allowing the compound to participate in nucleophilic substitution reactions. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-oxoethyl acetate: Similar in structure but with an acetate group instead of a benzenesulfonate group.
Benzenesulfonyl chloride: Lacks the chloro-oxoethyl group but shares the benzenesulfonate moiety.
Chloroacetyl chloride: Contains the chloro-oxoethyl group but lacks the benzenesulfonate moiety.
Uniqueness
2-Chloro-2-oxoethyl benzenesulfonate is unique due to the combination of the chloro-oxoethyl group and the benzenesulfonate moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where both electrophilic and sulfonate functionalities are required .
Properties
IUPAC Name |
(2-chloro-2-oxoethyl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-8(10)6-13-14(11,12)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGRIWJVIXKFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536592 |
Source


|
| Record name | 2-Chloro-2-oxoethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75270-26-7 |
Source


|
| Record name | 2-Chloro-2-oxoethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
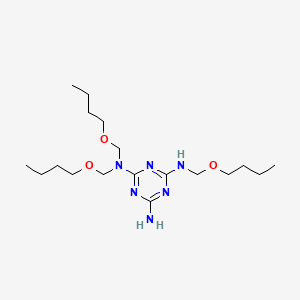

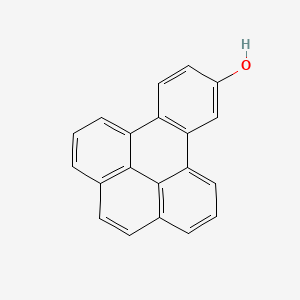
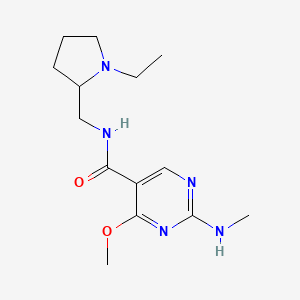
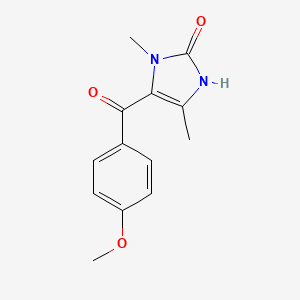
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
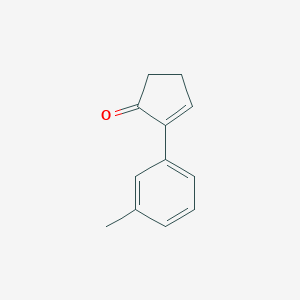
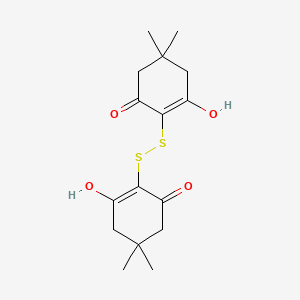
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
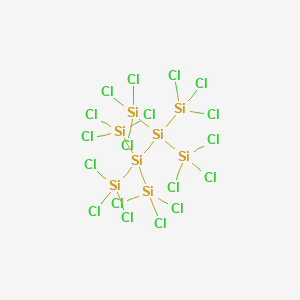
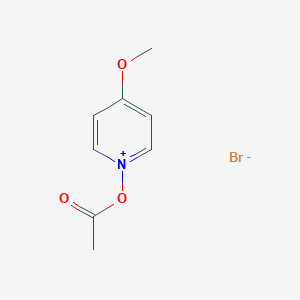
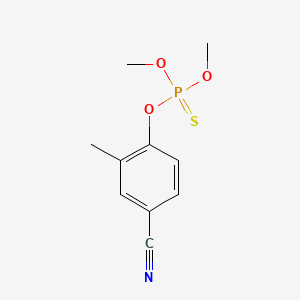
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
